3-(1-(2-(Naphthalen-1-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Description

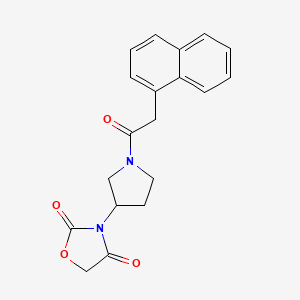

The compound 3-(1-(2-(Naphthalen-1-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione features a unique heterocyclic scaffold combining an oxazolidine-2,4-dione core with a pyrrolidin-3-yl group substituted by a naphthalen-1-yl acetyl moiety.

Properties

IUPAC Name |

3-[1-(2-naphthalen-1-ylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-17(10-14-6-3-5-13-4-1-2-7-16(13)14)20-9-8-15(11-20)21-18(23)12-25-19(21)24/h1-7,15H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKQXZXWILFOHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-(2-(Naphthalen-1-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, also referred to as Naph-Ac-PY-OD, is a synthetic compound notable for its complex structure, which integrates a naphthalene moiety, a pyrrolidine ring, and an oxazolidine-2,4-dione core. This unique combination suggests potential biological activities that merit further exploration.

- Molecular Formula : C19H21N3O3

- Molecular Weight : Approximately 338.4 g/mol

- Structural Characteristics : The compound features an oxazolidinedione ring, a pyrrolidine ring, and a naphthalene group, which are critical for its biological activity.

Synthesis

The synthesis of Naph-Ac-PY-OD typically involves multi-step reactions that include various starting materials. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

Preliminary studies indicate that Naph-Ac-PY-OD may exhibit various biological activities similar to other compounds with analogous structures. Notably, compounds containing oxazolidine and pyrrolidine rings have been associated with several pharmacological effects, including antimicrobial and anticancer properties.

Potential Biological Activities

- Antimicrobial Activity :

- Cytotoxicity :

- Mechanism of Action :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-(1-(2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | Contains a benzo[d]oxazole moiety | Antimicrobial |

| 5-Methylpyrrole Derivative | Features a methyl group on pyrrole | CNS activity |

| Naphthalene-based Oxazolidinone | Similar oxazolidinone core | Anticancer properties |

The unique combination of naphthalene and pyrrolidine structures within the oxazolidinone framework may confer distinct biological properties not found in other compounds.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of novel derivatives found that certain compounds demonstrated superior activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics like ciprofloxacin. The specific interactions at the molecular level were analyzed using spectroscopic techniques, confirming the role of functional groups in enhancing activity .

Case Study 2: Cytotoxicity Assessment

In another case study focused on cytotoxicity, several derivatives were tested on various cell lines (e.g., L929 fibroblasts). Results indicated that some compounds significantly increased cell viability at lower concentrations while exhibiting toxicity at higher doses. This dual effect highlights the importance of structural modifications for optimizing therapeutic benefits .

Comparison with Similar Compounds

Oxadiazole Derivatives

Example : 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)

- Structural Differences : Replaces oxazolidine-2,4-dione with a 1,2,4-oxadiazole ring. The oxadiazole core is less polar and may reduce hydrogen-bonding capacity compared to the dione moiety.

- Substituents : Features a pyridyl group (electron-deficient) and phenylethyl chain (hydrophobic), contrasting with the naphthalen-1-yl acetyl group in the target compound.

- Synthesis : Prepared via nucleophilic substitution of pyrrolidin-3-ol derivatives. The target compound likely requires acylation or coupling reactions for the naphthalen-1-yl acetyl group.

- Applications : Oxadiazoles are often explored for antiviral or anticancer activity due to their metabolic stability .

Thiourea Derivatives

Example: 1-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea

- Structural Differences : Substitutes oxazolidine-2,4-dione with a thiourea group. Thioureas are more flexible and prone to hydrogen bonding but less rigid than oxazolidinediones.

- Substituents : Shares the naphthalen-1-yl group but includes a diphenylethylamine moiety, enhancing stereochemical complexity.

- Stability : Requires cold storage (0–6°C), suggesting sensitivity to heat or hydrolysis, whereas oxazolidinediones are generally more thermally stable .

Pyrimidine-Pyrrolidine Hybrids

Example : 1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea

- Structural Differences : Integrates a pyrimidine-pyrazole-urea system instead of oxazolidinedione. The fluorophenyl and methoxyethyl groups enhance hydrophobicity and solubility, respectively.

- Bioactivity : Designed as a TrkA kinase inhibitor, highlighting the role of aromatic substituents in target specificity. The naphthalen-1-yl group in the target compound may similarly engage in π-π stacking with enzyme pockets .

Pyrrolo[3,4-b]pyridine-4,5-diones

Example : Derivatives synthesized via one-pot reactions of acetamide with amines .

- Structural Differences: Contains a fused pyrrolo-pyridinedione system, offering greater planarity than the non-fused oxazolidinedione.

- Synthesis : Utilizes multicomponent reactions, contrasting with stepwise acylation likely needed for the target compound.

Comparative Data Table

Key Research Findings

- Stereochemical Impact : The (R)- or (S)-configuration of the naphthalen-1-yl group in thiourea derivatives significantly affects chiral recognition , suggesting similar stereospecificity in the target compound.

- Catalytic Efficiency : Fe₂O₃@SiO₂/In₂O₃ catalysts used in naphthalen-2-yl derivatives could be adapted for synthesizing the target compound’s naphthalen-1-yl acetyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.